O-Geranylvanillin

Description

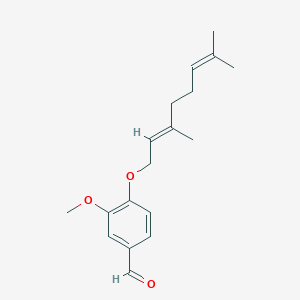

Structure

3D Structure

Properties

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-14(2)6-5-7-15(3)10-11-21-17-9-8-16(13-19)12-18(17)20-4/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLAFDUAEAXGBA-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C=C1)C=O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316253 | |

| Record name | O-Geranylvanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151455-08-2 | |

| Record name | O-Geranylvanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151455-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Geranylvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Geranylvanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Geranylvanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of O Geranylvanillin

Isolation and Characterization from Plant Species

The process of identifying and confirming the structure of O-Geranylvanillin from natural sources involves sophisticated extraction and analytical techniques.

Crithmum maritimum L., commonly known as Sea Fennel, is a halophytic plant species from which this compound was first isolated as a natural product. Previously, this compound was only known through chemical synthesis.

Researchers conducting bioactivity-guided fractionation of the lipid extract from Sicilian Crithmum maritimum identified this compound as one of the active principles. The isolation process involved separating the plant's lipid extract into various fractions and testing their bioactivity. The fraction containing this compound was further purified to yield the pure compound. Its structure was confirmed through spectroscopic analysis, marking its first identification as a naturally occurring molecule.

In the same study that isolated this compound, other bioactive compounds were also identified, highlighting the rich chemical profile of Sea Fennel.

Table 1: Bioactive Compounds Co-isolated with this compound from Crithmum maritimum

| Compound Name | Compound Type |

|---|---|

| This compound | Aromatic Ether |

| Falcarinol (B191228) | C17 Polyacetylenic Metabolite |

This table details the compounds isolated alongside this compound from the lipid extract of Crithmum maritimum during the initial discovery.

Zanthoxylum nitidum (Roxb.) DC., a plant used in traditional Chinese medicine, has been extensively studied for its chemical constituents. nih.gov Phytochemical investigations have revealed a complex profile rich in various classes of compounds, predominantly alkaloids. researchgate.netnih.govresearchgate.net To date, more than 150 chemical constituents have been separated and identified from Z. nitidum. nih.gov Despite comprehensive analysis of its roots, stems, and leaves, which have yielded alkaloids, flavonoids, lignans, and coumarins, there are no scientific reports confirming the isolation of this compound from this plant species. nih.govresearchgate.netnih.gov

Geographic and Ecological Factors Influencing this compound Accumulation in Botanical Sources

The chemical composition and accumulation of secondary metabolites in plants are significantly influenced by their growing environment. For Crithmum maritimum, considerable variation in its phytochemical profile has been linked to geographic origin, soil properties, and abiotic stress factors. researchgate.netmdpi.com

Studies have shown that factors such as soil salinity, texture, pH, and nutrient content can alter the concentration of various metabolites in Sea Fennel. researchgate.netresearchgate.net For instance, the content of phenolic compounds and essential oils has been observed to vary significantly in plants collected from different coastal locations. researchgate.netresearchgate.net This variability suggests that the production of specific compounds is an adaptive response to environmental conditions.

While the principle that geographic and ecological factors modulate the phytochemical content of C. maritimum is well-established, specific research detailing the quantitative impact of these factors on this compound accumulation is not extensively documented. However, the known sensitivity of other secondary metabolites in Sea Fennel to environmental stimuli strongly implies that the concentration of this compound would similarly vary depending on the plant's habitat. researchgate.netresearchgate.net

Table 2: Environmental Factors Affecting Phytochemical Composition of Crithmum maritimum

| Factor | Observed Effect on Chemical Profile |

|---|---|

| Geographic Origin | Variation in nutritional and antioxidant profiles. researchgate.netresearchgate.net |

| Salinity | Influences the content of total phenolics and specific hydroxycinnamic acids. researchgate.netresearchgate.net |

| Soil Properties | Texture, pH, and mineral content affect the accumulation of phenolics and the composition of seed oil. researchgate.net |

This table summarizes the known environmental factors that influence the general chemical makeup of Crithmum maritimum, the natural source of this compound.

Synthetic Pathways and Analog Generation of O Geranylvanillin

Historical Chemical Synthesis Methodologies for O-Geranylvanillin and Related Vanillin (B372448) Derivatives

The synthesis of ethers from phenols and alkyl halides is a cornerstone of organic chemistry. Historically, the primary method for preparing compounds like this compound would have been the Williamson ether synthesis. This reaction, first reported in the 1850s, involves the deprotonation of a phenol (B47542) (vanillin) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (geranyl chloride or bromide).

The general belief in the 19th century that "organic" substances derived from living things possessed a "life force" that could not be duplicated in the lab was dispelled by Friedrich Wöhler's synthesis of urea (B33335) in 1828. mcgill.ca This pivotal moment opened the door for chemists to replicate natural compounds in the laboratory. mcgill.ca By the late 1860s, chemists like William Henry Perkin were synthesizing compounds such as coumarin, another aromatic natural product, from coal tar derivatives. mcgill.ca

In the context of this compound, the historical approach would involve:

Deprotonation: Reacting vanillin with a strong base like sodium hydroxide (B78521) (NaOH) or a milder base like potassium carbonate (K₂CO₃) in a suitable solvent to generate the sodium or potassium vanillinate salt.

Nucleophilic Substitution: Adding geranyl chloride or geranyl bromide to the reaction mixture. The vanillinate anion attacks the geranyl halide, displacing the halide and forming the ether linkage.

Early methodologies often suffered from drawbacks such as the need for harsh reaction conditions, long reaction times, and the potential for side reactions, including elimination of the alkyl halide and reactions involving the aldehyde group on vanillin.

Modern Organic Synthesis Approaches to this compound

Modern organic synthesis builds upon classical foundations like the Williamson ether synthesis but incorporates significant refinements to improve efficiency, selectivity, and environmental footprint.

Key modern improvements include:

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions between two immiscible reactants, such as an aqueous solution of sodium vanillinate and an organic solution of geranyl chloride. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the geranyl halide. This method accelerates the reaction rate and often leads to higher yields under milder conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. The rapid heating increases the kinetic energy of the molecules, accelerating the rate of the substitution reaction.

Improved Reagents and Solvents: The use of aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can enhance the rate of SN2 reactions. Furthermore, the choice of base can be optimized; for instance, using a non-nucleophilic base can prevent unwanted side reactions.

These advanced methods are routinely applied in the synthesis of complex natural product analogues, such as sesquiterpenes and glycopeptides, demonstrating the high level of control achievable in contemporary organic synthesis. researchgate.netrsc.org

Table 1: Comparison of Historical vs. Modern Synthesis of this compound

| Feature | Historical Method (Classic Williamson) | Modern Method (e.g., Phase-Transfer Catalysis) |

|---|---|---|

| Base | Strong bases like NaOH or NaH | Milder bases like K₂CO₃ |

| Solvent | Often protic solvents like ethanol | Biphasic systems (e.g., water/toluene) or polar aprotic solvents |

| Catalyst | None | Quaternary ammonium or phosphonium (B103445) salts |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Conditions | Often requires heating/reflux | Often room temperature or gentle heating |

| Yield & Purity | Variable, often moderate with side products | Generally high yield and purity |

Enzymatic Synthesis and Biocatalysis for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. uni-greifswald.deresearchgate.net The development of enzymatic routes for producing valuable aromatic compounds is an area of active research. acib.at

The enzymatic synthesis of this compound requires an enzyme capable of catalyzing the transfer of a geranyl group to the phenolic hydroxyl of vanillin. This reaction falls under the purview of transferases .

While specific geranyltransferases for vanillin are not yet widely reported, research into related enzymatic modifications of vanillin and its precursors provides a strong foundation. For instance, a three-enzyme cascade has been developed to produce natural vanillin from curcumin (B1669340). mdpi.comresearchgate.net This system involves:

Lipase-catalyzed acetylation: A lipase (B570770) from Candida antarctica (CAL) is used to acetylate a hydroxyl group on curcumin. researchgate.net

Laccase-catalyzed cleavage: A laccase from Funalia trogii cleaves the acetylated curcumin to yield vanillin acetate (B1210297). researchgate.net

Esterase-catalyzed deacetylation: An esterase is used to remove the acetyl group, yielding pure vanillin. researchgate.net

Another strategy involves the use of Cytochrome P450 monooxygenases (CYPs) and vanillyl alcohol oxidases (VAO) to convert precursors like 3-methylanisole (B1663972) into vanillin. mdpi.comresearchgate.net The ability to engineer these enzymes through rational design and directed evolution opens the possibility of creating a bespoke enzyme that recognizes both a geranyl donor (like geranyl pyrophosphate) and vanillin as substrates. asymchem.comnih.gov Glycosyltransferases, which catalyze the formation of glycosidic bonds, serve as a model for how nature performs such specific coupling reactions, and similar principles can be applied to find or engineer a suitable geranyltransferase. nih.gov

Table 2: Examples of Enzymes Used in Vanillin-Related Biotransformations

| Enzyme | Source Organism | Reaction Catalyzed | Reference |

|---|---|---|---|

| Lipase (CAL) | Candida antarctica | Acetylation of curcumin | researchgate.net |

| Laccase (LccFtr) | Funalia trogii | Cleavage of monoacetyl curcumin to vanillin acetate | researchgate.net |

| Esterase (PeFaeA) | Penicillium expansum | Deacetylation of vanillin acetate to vanillin | researchgate.net |

| CYP102A1 (variant) | Bacillus megaterium | Hydroxylation of 3-methylanisole | mdpi.comresearchgate.net |

A plausible biotransformation strategy for this compound would likely involve a multi-step enzymatic cascade within a single microbial host or in a one-pot reaction. acib.at Such a pathway could be designed as follows:

Vanillin Production: A microbial strain (e.g., E. coli or S. cerevisiae) is engineered with genes from other organisms to produce vanillin from a simple carbon source or a precursor like ferulic acid.

Geranyl Pyrophosphate (GPP) Synthesis: The host organism's native isoprenoid pathway is engineered to enhance the production of GPP, the biological precursor to geraniol.

Geranylation Step: A heterologously expressed transferase enzyme (prenyltransferase or a specifically engineered O-methyltransferase) would catalyze the final step, coupling the endogenously produced GPP or a derivative with the newly synthesized vanillin to form this compound.

This whole-cell biocatalysis approach leverages the cell's own machinery to supply precursors and cofactors, representing an efficient and integrated manufacturing strategy.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues are crucial for exploring structure-activity relationships (SAR) and discovering new biological functions. uoa.gr Nature itself provides a template for such analogues. For example, a number of geranyl vanillin ethers and related compounds have been isolated from the plant Illicium micranthum, including illimicranins A-L. cjnmcpu.comresearchgate.net

These natural analogues feature variations such as:

Additional hydroxyl or methoxy (B1213986) groups on the geranyl chain.

Cyclization of the geranyl moiety.

Hydrogenation of double bonds within the geranyl tail. cjnmcpu.com

Derivatives where the vanillin core is replaced by isoeugenol (B1672232), guaiacylacetone, or zingerone. researchgate.net

Inspired by these structures, synthetic chemists can create a library of this compound analogues by systematically modifying three key regions of the molecule:

The Aromatic Ring: Substituting or modifying the aldehyde and methoxy groups on the vanillin ring. For example, replacing the aldehyde with an alcohol, acid, or ester group.

The Ether Linkage: Replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) to probe the importance of the ether bond.

The Geranyl Tail: Altering the length of the isoprenoid chain, changing the position or geometry of the double bonds, or introducing various functional groups (epoxides, alcohols, ketones).

The synthesis of these novel molecules allows researchers to investigate how structural changes impact biological activities, such as the anti-Hepatitis B Virus (HBV) activity observed for some natural geranyl vanillin ethers. cjnmcpu.com

Table 3: Selected this compound Analogues

| Compound Name | Core Structure | Geranyl Tail Modification | Source/Type | Reference |

|---|---|---|---|---|

| This compound | Vanillin | Standard Geranyl | Synthetic/Natural | cjnmcpu.com |

| Illimicranin A | Vanillin | Ketone at C-5, double bond shift | Natural | cjnmcpu.com |

| Illimicranin C | Vanillin | Hydrogenated Δ6 double bond, ketone at C-5 | Natural | cjnmcpu.com |

| Illimicranin I | Isoeugenol | Standard Geranyl | Natural | researchgate.net |

| Illimicranin K | Guaiacylacetone | Standard Geranyl | Natural | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vanillin |

| Geraniol |

| Geranyl Chloride |

| Geranyl Bromide |

| Sodium Hydroxide |

| Potassium Carbonate |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Curcumin |

| Vanillin Acetate |

| 3-Methylanisole |

| Vanillyl Alcohol |

| Geranyl Pyrophosphate (GPP) |

| Ferulic Acid |

| Illimicranin A |

| Illimicranin C |

| Illimicranin I |

| Illimicranin K |

| Isoeugenol |

| Guaiacylacetone |

| Zingerone |

| Coumarin |

Pharmacological and Biological Investigations of O Geranylvanillin

In Vivo Animal Model Studies

Methodological Considerations for In Vivo Experimental Design and Readouts:Specific methodological considerations for in vivo studies of O-Geranylvanillin cannot be detailed without foundational knowledge of its biological activity and intended therapeutic target.

Until dedicated research on this compound is conducted and published, a comprehensive and scientifically rigorous article on its pharmacological and biological investigations cannot be produced.

Structure Activity Relationship Sar Studies of O Geranylvanillin and Its Derivatives

Principles and Methodologies of SAR Analysis Applied to O-Geranylvanillin

Methodologies employed in SAR studies are broadly categorized into experimental and computational approaches oncodesign-services.com. Experimental methodologies typically involve the synthesis of a series of structurally related compounds, often referred to as analogues or derivatives, based on a lead compound oncodesign-services.comgeorgiasouthern.edu. These synthesized compounds are then subjected to biological assays to measure their activity against a specific target oncodesign-services.comgeorgiasouthern.edu. The quantitative data obtained from these assays are analyzed to pinpoint structural features that enhance or diminish the desired biological response oncodesign-services.comnih.govgeorgiasouthern.edu.

Computational methodologies play an increasingly vital role by providing predictive power and structural insights oncodesign-services.comnih.gov. Molecular modeling techniques allow for the creation and simulation of three-dimensional molecular structures, facilitating the understanding of how molecules interact with their biological targets at a molecular level oncodesign-services.com. Quantitative Structure-Activity Relationship (QSAR) modeling, a prominent computational approach, establishes mathematical correlations between molecular descriptors (physicochemical, topological, electronic properties) and biological activity oncodesign-services.combiolscigroup.usresearchgate.net. Molecular docking is another key computational technique that predicts the preferred binding orientation of a molecule to a target protein, thereby offering valuable insights into SAR by assessing potential binding affinities and interactions nih.govrasayanjournal.co.in.

This compound, classified as an aromatic monoterpenoid foodb.ca, possesses a distinct structure comprising a vanillin (B372448) core (4-hydroxy-3-methoxybenzaldehyde) linked via an ether bond to a geranyl group foodb.cacjnmcpu.com. Applying SAR principles to this compound would involve the synthesis of derivatives where functional groups on the vanillin moiety (e.g., aldehyde, hydroxyl, methoxy) or the geranyl chain are systematically modified foodb.cacjnmcpu.com. The biological activities of these synthesized analogues would then be evaluated. Computational techniques, such as molecular docking, can subsequently be utilized to elucidate how these structural alterations influence the compound's binding to specific biological targets nih.gov.

Elucidation of Key Structural Features for this compound Bioactivity

This compound is structurally characterized as an aromatic monoterpenoid, a subclass of organic compounds foodb.ca. Its molecular architecture is defined by a vanillin moiety, which incorporates an aldehyde functional group (-CHO), a methoxy (B1213986) group (-OCH₃), and a phenolic hydroxyl group (-OH) attached to an aromatic ring. This core is connected to a geranyl group, a ten-carbon isoprenoid chain, via an ether linkage (-O-) foodb.cacjnmcpu.com. This compound has been identified in natural sources, such as Crithmum maritimum, and is associated with potential medicinal properties, including antimicrobial and insecticidal activities academicjournals.org. Furthermore, geranyl vanillin ethers, a class to which this compound belongs, have demonstrated anti-Hepatitis B virus (anti-HBV) activity cjnmcpu.com.

While detailed SAR studies specifically focused on this compound itself are not extensively documented in the reviewed literature foodb.ca, insights can be drawn from research on compounds exhibiting similar structural motifs. For instance, studies investigating inhibitors of influenza virus neuraminidase have highlighted critical structural features relevant to compounds with vanillin-like structures and ether linkages nih.gov. These studies suggest that the presence and specific positioning of hydroxyl groups on the aromatic ring are significant; an OH group at the C-4 position was observed to potentially enhance activity in certain series, whereas its substitution could lead to reduced activity nih.gov. The hydroxyl group itself was identified as indispensable for activity in one such investigation nih.gov.

Computational Approaches in this compound SAR Modeling (e.g., Quantitative Structure-Activity Relationship - QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a powerful computational methodology central to SAR studies, dedicated to establishing mathematical models that correlate a molecule's chemical structure with its biological activity oncodesign-services.combiolscigroup.usresearchgate.net. The primary utility of QSAR lies in its capacity to predict the biological activity of novel, unsynthesized compounds based on their derived structural descriptors oncodesign-services.comnih.govbiolscigroup.usresearchgate.net. This predictive capability is instrumental in guiding the rational design and optimization of potential therapeutic agents, thereby accelerating the drug discovery and development pipeline oncodesign-services.comnih.govresearchgate.net.

In addition to QSAR, other computational approaches are integral to SAR analysis. Molecular modeling enables the creation and simulation of three-dimensional molecular structures, which is crucial for understanding how molecules interact with their biological targets at a detailed level oncodesign-services.com. Molecular docking, a specific application of molecular modeling, predicts the most favorable binding orientation of a molecule to a target protein. This technique offers critical structural insights that support and validate SAR findings by assessing potential binding affinities and identifying key interaction points nih.govrasayanjournal.co.in. Collectively, these computational tools facilitate the efficient characterization of SARs and aid in the prioritization of compounds for further synthesis and experimental testing nih.gov.

While specific QSAR models developed exclusively for this compound are not extensively detailed in the reviewed literature foodb.ca, its molecular structure—characterized by an aromatic ring, an ether linkage, and an aldehyde group—renders it a suitable candidate for QSAR analysis foodb.cacjnmcpu.com. The development of QSAR models for this compound would typically involve generating a comprehensive set of molecular descriptors for the compound and its synthesized derivatives. These descriptors would then be correlated with experimentally determined biological activity data using statistical or machine learning techniques biolscigroup.usresearchgate.net. Such models could predict the activity of new this compound analogues, thereby streamlining the process of identifying potent and selective compounds for therapeutic development.

Biosynthetic Pathways and Metabolic Fates of O Geranylvanillin

Elucidation of Biosynthetic Routes in Natural Producers (e.g., Crithmum maritimum)

O-Geranylvanillin has been identified as a naturally occurring compound in Crithmum maritimum, commonly known as sea fennel or rock samphire. Prior to its isolation from this plant, this compound was described in the scientific literature primarily as a synthetic compound nih.govresearchgate.netacademicjournals.orgphytojournal.com. Its discovery as a natural product in C. maritimum marked a significant finding, as it was previously unknown in this context nih.govresearchgate.net. Research has detailed its isolation from lipid extracts of Crithmum maritimum using bioactivity-guided fractionation, specifically employing the brine shrimp lethality assay, which identified it as a bioactive principle nih.gov. Further phytochemical analysis of C. maritimum extracts, using methods such as ¹H-NMR and ¹³C-NMR spectroscopy, has confirmed the presence of this compound, classifying it as a monoterpene phytojournal.com.

Enzymology of this compound Biosynthesis in Plantae

Specific enzymes responsible for the biosynthesis of this compound within plants, including Crithmum maritimum, are not extensively detailed in the readily available scientific literature. While general pathways for monoterpene and phenylpropanoid biosynthesis are understood, the precise enzymatic steps and the enzymes catalyzing the formation of the this compound ether linkage in planta remain subjects for further investigation. General reviews on plant natural product biosynthesis discuss various enzyme superfamilies, such as cytochrome P450 monooxygenases and dioxygenases, which are involved in a wide range of metabolic transformations mpg.denih.govpressbooks.pub. However, specific enzymes directly implicated in this compound synthesis have not been identified in the reviewed literature.

Metabolic Pathways and Transformations of this compound in Biological Systems

Detailed information regarding the metabolic pathways and transformations of this compound within biological systems, beyond its initial identification as a natural product, is limited in the current scientific literature. The Human Metabolome Database (HMDB) lists this compound and broadly associates it with metabolic pathways such as lipid metabolism, but specific experimental data detailing its breakdown, conjugation, or other transformations in plants, animals, or microorganisms is not extensively documented.

The primary identification of this compound as a metabolite in a biological sample stems from its isolation from the plant Crithmum maritimum nih.govresearchgate.netphytojournal.com. In these studies, this compound was isolated from lipid and solvent extracts of the plant material. Identification was achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, which provided structural elucidation phytojournal.com. Its presence in C. maritimum establishes it as a natural product and, by extension, a metabolite produced by this organism. Information regarding its identification as a metabolite in other biological matrices, such as animal or human samples, is not prominently available in the reviewed literature.

Investigations into the specific enzymes that metabolize this compound or the detailed pathways involved in its biological transformation are not extensively documented in the provided scientific literature. While general principles of xenobiotic metabolism and plant secondary metabolite degradation involve enzymes like oxidases, reductases, and transferases nih.govbritannica.comsavemyexams.comsavemyexams.comlibretexts.org, specific studies focusing on this compound's metabolizing enzymes or pathways have not been identified.

Advanced Analytical Methodologies for O Geranylvanillin Profiling

Chromatographic and Spectroscopic Techniques for Isolation and Identification (e.g., HPLC, NMR)

The isolation and identification of O-Geranylvanillin have been significantly advanced through the application of hyphenated chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) serves as a primary tool for separating this compound from complex mixtures, such as plant extracts. Coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS), HPLC enables the preliminary characterization and detection of the target compound phytojournal.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H-NMR, ¹³C-NMR) and 2D NMR experiments, plays a pivotal role in elucidating the precise molecular structure of isolated compounds. These techniques provide detailed information about the chemical environment of atoms within the molecule, allowing for unambiguous identification and confirmation of this compound's structure. Mass Spectrometry (MS) further complements these efforts by providing accurate mass-to-charge ratio (m/z) values, aiding in the determination of the molecular formula and structural confirmation through fragmentation patterns phytojournal.comuoa.grjmp.ir.

A notable instance of this compound isolation and identification involved its characterization as a monoterpene constituent from Crithmum maritimum (Sea Fennel). This process utilized a combination of column chromatography for initial separation, followed by HPLC for purification and profiling. The definitive structural identification was achieved through comprehensive ¹H-NMR, ¹³C-NMR, 2D NMR, and Mass Spectrometry analyses phytojournal.comuoa.gr.

Table 1: Chromatographic and Spectroscopic Techniques for this compound Isolation and Identification

| Technique(s) | Source Material | Role in Analysis | Key Finding / Confirmation | Citation(s) |

| HPLC, Column Chromatography | Crithmum maritimum (Sea Fennel) | Isolation, Separation, Profiling | Facilitated the separation and purification of this compound from plant extracts. | phytojournal.comuoa.gr |

| ¹H-NMR, ¹³C-NMR, 2D NMR | Crithmum maritimum | Structural elucidation and confirmation | Provided detailed spectroscopic data to confirm the molecular structure of this compound. | phytojournal.comuoa.grjmp.ir |

| HPLC-PDA | Crithmum maritimum | Chromatographic profiling and detection | Used for preliminary phytochemical profiling and identification of constituents. | phytojournal.com |

| Mass Spectrometry (MS) | Crithmum maritimum | Molecular weight determination, Identification | Provided molecular weight information, aiding in the identification of this compound. | phytojournal.comuoa.grjmp.ir |

Mass Spectrometry-Based Approaches for this compound Quantification and Metabolomics

Mass Spectrometry (MS) is an indispensable technology in modern analytical chemistry, particularly for the quantification and metabolomic profiling of compounds like this compound. MS operates by measuring the mass-to-charge ratio (m/z) of ionized molecules, allowing for their detection, identification, and quantification in complex biological and chemical samples thermofisher.commsu.edu. High-resolution mass spectrometry (HRMS), employing instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, offers superior mass accuracy and resolving power, which are critical for distinguishing and identifying metabolites in high-throughput analyses nih.gov.

In the field of metabolomics, which aims to systematically study the complete set of small molecule metabolites within a biological system, MS-based techniques are foundational wikipedia.orgcancer.govmdpi.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely adopted hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of MS mdpi.combrjac.com.br. Tandem Mass Spectrometry (MS/MS) further enhances analytical power by fragmenting selected precursor ions, yielding structural information that is vital for unambiguous compound identification and quantification thermofisher.combroadinstitute.org.

This compound has been identified within biological samples analyzed through metabolomic studies. For instance, it was noted as a metabolite in a pilot study investigating the metabolomic profile associated with obstructive sleep apnea (B1277953) severity in pregnant women with gestational diabetes mellitus nih.gov. While the primary focus of such studies may be on other classes of metabolites, the inclusion of this compound highlights its relevance in biological systems and the utility of MS-based metabolomics for its detection. These approaches are instrumental for quantifying this compound in biological fluids or tissues, contributing to a deeper understanding of its physiological presence and metabolic fate.

Development of Targeted and Untargeted Analytical Strategies for this compound

The analysis of this compound can be approached using distinct yet complementary analytical strategies: targeted and untargeted metabolomics. The choice of strategy is dictated by the research objective, whether it is discovery-oriented or focused on precise quantification of known analytes brjac.com.brarome-science.com.

Untargeted Metabolomics aims to provide a comprehensive and unbiased overview of the entire metabolome within a sample. This approach seeks to detect and identify as many metabolites as possible, enabling the discovery of novel compounds, metabolic pathways, and unexpected biochemical relationships brjac.com.brarome-science.commdpi.com. High-resolution MS is particularly suited for untargeted analysis due to its capacity to accurately measure a vast number of analytes. For this compound, an untargeted strategy would be employed to discover its presence and relative abundance in a biological matrix, potentially alongside other uncharacterized compounds, without prior assumptions about its identity or concentration nih.gov.

Targeted Metabolomics , conversely, focuses on the precise quantification of a predefined set of metabolites. This strategy is hypothesis-driven and requires prior knowledge of the analytes of interest, such as this compound, if it is a known biomarker or a compound of specific research interest brjac.com.brarome-science.commdpi.com. Targeted approaches, often utilizing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in MS/MS, offer high sensitivity, specificity, and reproducibility for quantifying known compounds. If this compound were to be investigated for its role in specific physiological processes or as a marker, a targeted analytical method would be developed to accurately measure its concentration.

The development of analytical strategies often involves optimizing parameters for separation (e.g., HPLC column chemistry, mobile phase composition) and detection (e.g., MS ionization source, fragmentation patterns). Furthermore, semi-targeted approaches exist, which combine the benefits of both targeted and untargeted analyses, allowing for the simultaneous quantification of known compounds while retaining the capacity for discovering unexpected metabolites arome-science.comcsic.es. For this compound, the selection and optimization of such strategies would depend on whether the goal is broad metabolic exploration or precise quantitative assessment within a specific biological context.

Compound List:

this compound

2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone

Lysophosphatidylethanolamine(16:1)

Lysophosphatidylcholine

Oestradiols

Phospholipids

Octadecanal

Chlorogenic acid

Caffeic acid

3, 4-O-dicaffeoylquinic acids

Rutin

Quercetin-3-O-β-D-robinobioside

Hyperoside

Isoquercitrin

Geranyl isoeugenol (B1672232) ethers

Micranthumnin G

2-methoxy-4-propenyl-1-(3,7,11-trimethyldodeca-2,6,10-trienyloxy)benzene

Illimicranin A

Kojic acid

Carbamic acid (methylene-4, 1-phenylene) bis-dimethyl ester

Phosphatidylinositol (PI)

Lysophosphatidylinositol (LysoPI)

Fatty acid synthase

Phosphatidylcholine

Quercetin

Apigenin

Apigenin 7-O-glycoside

Paradoxhydroquinone

2-[11-(hydroxymethyl)-3,7,15-trimethyl-2,6,10,14-hexadecatetraen-1-yl]-6-methyl-1,4-benzenediol

Sargahydroquinal

Fallahydroquinone

Future Research Directions and Translational Perspectives for O Geranylvanillin

Integration of Omics Technologies in O-Geranylvanillin Research

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to comprehensively understand the mechanisms of action of natural products like this compound. mdpi.comresearchgate.net The integration of these high-throughput methods can move research beyond single-pathway analysis to a more holistic, systems-biology level. nih.gov

Genomics and Transcriptomics: These approaches can identify the genes and signaling pathways modulated by this compound. For instance, transcriptomic profiling (e.g., RNA-seq) of cells or tissues treated with the compound could reveal its influence on the expression of genes involved in inflammation, oxidative stress, or other disease processes. This can help in pinpointing its primary molecular targets. nih.gov

Proteomics: This technology analyzes the entire set of proteins in a biological sample, providing insights into how this compound affects protein expression and post-translational modifications. nih.gov This could uncover downstream effector proteins and new therapeutic targets that are not apparent at the genomic level.

Metabolomics: By profiling the complete set of metabolites, metabolomics can illustrate the global metabolic response of a system to this compound. nih.gov This is crucial for understanding how the compound alters cellular metabolism and for identifying potential biomarkers of its activity.

The true power of these technologies lies in their integration. researchgate.net A multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological impact of this compound, from gene to function, accelerating the discovery of its therapeutic mechanisms. nih.gov

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying genetic predispositions that may influence response to this compound. | Personalized medicine applications. |

| Transcriptomics | Profiling changes in gene expression in response to this compound treatment. | Elucidation of molecular pathways and mechanisms of action. nih.gov |

| Proteomics | Analyzing alterations in protein expression and post-translational modifications. | Identification of direct protein targets and downstream signaling cascades. nih.gov |

| Metabolomics | Characterizing the metabolic fingerprint of cells or organisms after exposure. | Understanding the impact on cellular metabolism and identifying biomarkers. nih.gov |

| Multi-Omics | Integrating data from all omics platforms for a systems-level understanding. | Comprehensive view of the compound's biological effects and discovery of novel therapeutic applications. researchgate.net |

Emerging Methodologies for this compound Derivative Discovery and Optimization

While this compound itself shows promise, its therapeutic potential could be significantly enhanced through the discovery and optimization of its derivatives. Modern drug discovery methodologies can accelerate this process.

Combinatorial Chemistry and High-Throughput Screening: These techniques allow for the rapid synthesis and screening of large libraries of this compound analogs. scirp.org By systematically modifying the chemical structure—for example, altering the geranyl side chain or the substitutions on the vanillin (B372448) core—researchers can explore the structure-activity relationship (SAR) and identify derivatives with improved potency and selectivity.

Computational Modeling and AI-Driven Drug Design: In silico methods, such as molecular docking and virtual screening, can predict the binding affinity of this compound derivatives to specific biological targets. scirp.orgmdpi.com Artificial intelligence (AI) and machine learning algorithms can analyze vast datasets to predict the biological activities and properties of novel compounds, significantly narrowing down the candidates for experimental validation. cas.orgtandfonline.com

Bioactivity-Guided Fractionation: This traditional yet effective approach involves systematically separating a natural product extract into fractions and testing each for biological activity. mdpi.com This can lead to the isolation of not only this compound but also other related bioactive compounds from its natural sources, which can serve as templates for new derivatives.

| Methodology | Description | Application to this compound |

| Combinatorial Chemistry | Synthesis of a large number of different but structurally related molecules. scirp.org | Creating a library of this compound derivatives for screening. |

| High-Throughput Screening | Automated testing of large numbers of compounds for a specific biological activity. scirp.org | Rapidly identifying potent derivatives from the synthesized library. |

| Molecular Docking | Computational simulation of the interaction between a small molecule and a protein target. mdpi.com | Predicting the binding of this compound derivatives to target proteins. |

| AI/Machine Learning | Using algorithms to predict the properties and activities of molecules. cas.org | Accelerating the identification of promising derivatives and optimizing their structures. |

| Bioactivity-Guided Fractionation | Stepwise separation and biological testing of natural product extracts. mdpi.com | Isolating novel bioactive analogs of this compound from natural sources. |

Unexplored Biological Systems and Their Relevance to this compound Studies

The known anti-inflammatory and antioxidant activities of this compound and its parent compound, vanillin, suggest its potential relevance in a variety of biological systems that have yet to be thoroughly investigated. ontosight.ai

Neuroinflammation and Neurodegenerative Diseases: Vanillin derivatives have been suggested to have neuroprotective effects. ontosight.ai Future research could explore the efficacy of this compound in models of neuroinflammatory conditions such as Alzheimer's and Parkinson's diseases, focusing on its ability to modulate microglial activation and protect neurons from oxidative damage.

Metabolic Disorders: Chronic low-grade inflammation is a hallmark of metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease. Investigating the effects of this compound on inflammatory pathways and metabolic parameters in relevant in vitro and in vivo models could open new avenues for therapeutic intervention.

Specific Inflammatory Pathways: The general anti-inflammatory properties of this compound warrant a deeper investigation into its effects on specific molecular targets within the inflammatory cascade. nih.gov For example, its impact on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or on signaling pathways such as NF-κB, could be explored in detail. nih.gov Studies on its potential to modulate targets like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2, could be particularly fruitful. dovepress.comopenaccessjournals.com

| Unexplored System/Target | Relevance to this compound | Potential Therapeutic Application |

| Neuroinflammation | Vanillin derivatives show neuroprotective potential. ontosight.ai | Alzheimer's Disease, Parkinson's Disease |

| Metabolic Syndrome | Chronic inflammation is a key driver of metabolic diseases. | Type 2 Diabetes, Non-alcoholic fatty liver disease |

| Specific Inflammatory Enzymes | Deeper mechanistic understanding of anti-inflammatory effects. nih.gov | Targeted anti-inflammatory therapies with potentially fewer side effects. |

| mPGES-1 Pathway | A more specific target for inflammation than COX enzymes. dovepress.comopenaccessjournals.com | Development of next-generation anti-inflammatory drugs. |

Challenges and Opportunities in Comprehensive this compound Research

Despite its promise, the path to translating this compound into a therapeutic agent is not without its challenges and opportunities.

Challenges:

Bioavailability and Pharmacokinetics: Like many natural products, this compound may have poor bioavailability, limiting its in vivo efficacy. Future studies must characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Scalability: While a synthetic route exists, optimizing it for large-scale, cost-effective production is necessary for extensive preclinical and clinical research. ontosight.ai

Mechanistic Clarity: A comprehensive understanding of its molecular targets and mechanisms of action is still lacking and is essential for rational drug development. nih.gov

Opportunities:

Scaffold for Drug Development: The this compound structure provides a unique chemical scaffold that can be modified to create novel drugs with improved properties. mdpi.com

Multi-Target Therapy: Many natural products act on multiple targets, which can be advantageous for treating complex diseases. nih.gov Investigating the multi-target profile of this compound could reveal synergistic effects and novel therapeutic applications.

Combination Therapies: this compound could be explored in combination with existing drugs to enhance efficacy or reduce side effects.

Q & A

Q. Q1: What are the validated synthetic pathways for O-Geranylvanillin, and how can researchers ensure reproducibility?

Methodological Answer: this compound synthesis typically involves alkylation of vanillin with geranyl bromide under phase-transfer catalysis or nucleophilic substitution conditions. To ensure reproducibility:

- Catalyst Optimization : Test catalytic systems (e.g., K₂CO₃/NaH vs. phase-transfer agents like TBAB) to compare yields and regioselectivity .

- Purity Control : Use HPLC or GC-MS to confirm intermediate and final product purity (>95%) .

- Protocol Documentation : Include detailed reaction parameters (temperature, solvent ratios, stoichiometry) and characterization data (¹H/¹³C NMR, IR) in supplementary materials .

Q. Q2: How can researchers establish the structural identity of this compound when spectral data conflicts with literature?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve discrepancies .

- Crystallography : If available, perform X-ray diffraction to unambiguously confirm molecular geometry .

- Contaminant Analysis : Use LC-MS to detect side products (e.g., C-geranylation isomers) that may skew spectral interpretations .

Advanced Research Questions

Q. Q3: How can contradictory bioactivity results for this compound in antimicrobial assays be systematically analyzed?

Methodological Answer:

- Variable Isolation : Design controlled experiments to isolate factors like solvent effects (DMSO vs. ethanol) or bacterial strain variability .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ differences across studies .

- Meta-Analysis : Aggregate data from peer-reviewed studies (via PRISMA guidelines) to identify trends in potency linked to structural analogs .

Q. Q4: What computational strategies are effective for predicting this compound’s metabolic stability in pharmacological studies?

Methodological Answer:

- In Silico Tools : Apply ADMET predictors (e.g., SwissADME, pkCSM) to estimate cytochrome P450 interactions and metabolic hotspots .

- MD Simulations : Use molecular dynamics (e.g., GROMACS) to model ligand-enzyme binding and identify degradation pathways .

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + LC-MS quantification) .

Data Analysis & Reporting

Q. Q5: How should researchers address variability in this compound’s antioxidant capacity across in vitro assays (DPPH vs. ORAC)?

Methodological Answer:

- Assay-Specific Calibration : Normalize results against standard antioxidants (e.g., Trolox) and report IC₅₀ values with 95% confidence intervals .

- Mechanistic Interpretation : Correlate DPPH radical scavenging (electron transfer) with ORAC peroxyl radical quenching (hydrogen atom transfer) to contextualize variability .

- Multivariate Analysis : Apply PCA to identify assay parameters (pH, incubation time) contributing to outcome divergence .

Q. Q6: What statistical frameworks are appropriate for analyzing dose-dependent cytotoxic effects of this compound in cancer cell lines?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using the four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes .

- Error Propagation : Report SEM for triplicate experiments and use ANOVA to assess significance across cell lines (p<0.05) .

- Synergy Scoring : For combination therapies, apply the Chou-Talalay method to quantify additive/synergistic effects .

Experimental Design

Q. Q7: How can researchers optimize this compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?

Methodological Answer:

- Formulation Screening : Test biocompatible carriers (e.g., cyclodextrins, liposomes) via phase solubility studies and monitor stability via DSC .

- Surfactant Titration : Evaluate critical micelle concentration (CMC) of polysorbates to enhance aqueous dispersion .

- Bioactivity Retention : Validate formulations using cell-based assays (e.g., MTT) to confirm efficacy matches free compound .

Q. Q8: What controls are essential when assessing this compound’s anti-inflammatory activity in murine models?

Methodological Answer:

- Negative Controls : Include vehicle-only groups (e.g., PBS or solvent) to account for nonspecific effects .

- Positive Controls : Use established anti-inflammatory agents (e.g., dexamethasone) to benchmark potency .

- Blinding & Randomization : Assign animals blindly to treatment groups and use stratified randomization by weight/age to reduce bias .

Conflict Resolution in Literature

Q. Q9: How to reconcile discrepancies in reported logP values for this compound?

Methodological Answer:

- Method Harmonization : Compare shake-flask vs. HPLC-derived logP values and standardize buffer conditions (pH 7.4) .

- Computational Calibration : Train QSAR models with experimental data to refine in silico predictions (e.g., AlogPS vs. XLogP3) .

- Meta-Data Reporting : Disclose solvent systems, temperature, and detection limits in publications to enable cross-study validation .

Q. Q10: What strategies validate this compound’s proposed mechanism of action when conflicting pathways are reported?

Methodological Answer:

- Pathway Knockdown : Use siRNA or CRISPR to silence candidate targets (e.g., NF-κB vs. Nrf2) and assess activity loss .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map upstream/downstream effectors .

- Kinetic Profiling : Perform time-resolved assays to distinguish primary targets from secondary adaptive responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.